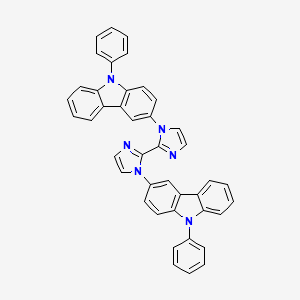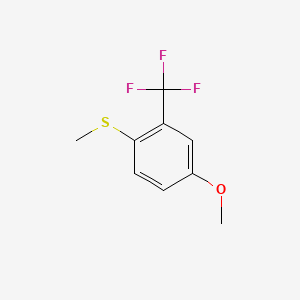
(4-Methoxy-2-(trifluoromethyl)phenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxy-2-(trifluoromethyl)phenyl)(methyl)sulfane is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a sulfane group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation
Industrial Production Methods
Industrial production of (4-Methoxy-2-(trifluoromethyl)phenyl)(methyl)sulfane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
化学反応の分析
Types of Reactions
(4-Methoxy-2-(trifluoromethyl)phenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfane group to other functional groups.
Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
科学的研究の応用
(4-Methoxy-2-(trifluoromethyl)phenyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can also serve as a reagent in various chemical reactions.
Biology: In biological research, the compound may be used to study the effects of trifluoromethyl and methoxy groups on biological systems.
Medicine: The compound’s unique chemical properties make it a potential candidate for drug development and medicinal chemistry.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Methoxy-2-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways The trifluoromethyl and methoxy groups can influence the compound’s reactivity and binding affinity to various targets The sulfane group may also play a role in the compound’s overall activity
類似化合物との比較
Similar Compounds
Some similar compounds include:
- 4-Methoxy-2-(trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethoxy)phenylboronic acid
- Methyl 4-(trifluoromethyl)phenyl sulfone
Uniqueness
(4-Methoxy-2-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of both the trifluoromethyl and methoxy groups on the phenyl ring, along with the sulfane group, makes it a versatile compound for various applications.
特性
分子式 |
C9H9F3OS |
|---|---|
分子量 |
222.23 g/mol |
IUPAC名 |
4-methoxy-1-methylsulfanyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H9F3OS/c1-13-6-3-4-8(14-2)7(5-6)9(10,11)12/h3-5H,1-2H3 |
InChIキー |
DTXAXIKAHLAPEG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)SC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




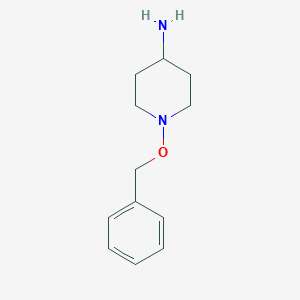
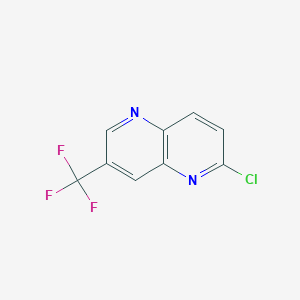
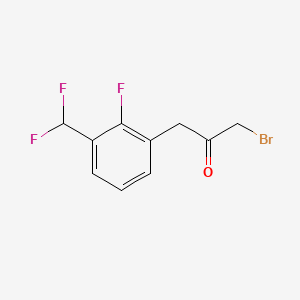

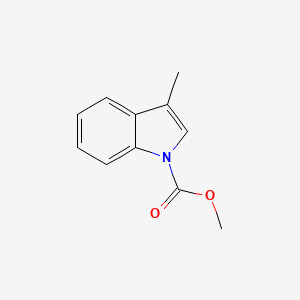
![(2S,3S,4R,5R,6S)-2-[[(1R,2S,2'S,4aR,4bR,6aS,7R,8S,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14035276.png)
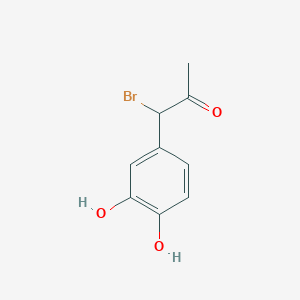
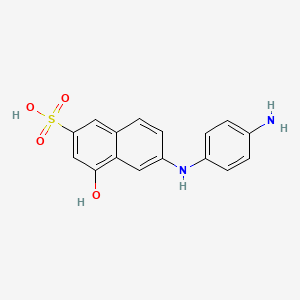


![N-[[16,17,18,19,20,21,22,23,24,25,26,27,28,29-Tetradecahydroxy-10,11,12,13,14,15-hexakis(hydroxymethyl)-67,68,69,70,71,72,73,74,75,76,77,78,79,80-tetradecaoxaoctacyclononatetracontan-9-YL]methyl]prop-2-enamide](/img/structure/B14035305.png)
